molecular formula C18H23N3O3S B2645118 N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide CAS No. 1007476-29-0

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide

Cat. No.: B2645118
CAS No.: 1007476-29-0
M. Wt: 361.46
InChI Key: SKKWRMJBVHCJES-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide: is a synthetic organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a tert-butyl group, and an ethoxybenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide typically involves the following steps:

  • Formation of the Thieno[3,4-c]pyrazole Core: : The thieno[3,4-c]pyrazole core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a hydrazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

  • Introduction of the Tert-Butyl Group: : The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.

  • Attachment of the Ethoxybenzamide Moiety: : The ethoxybenzamide moiety can be attached through an amide coupling reaction. This involves the reaction of the thieno[3,4-c]pyrazole derivative with 2-ethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the carbonyl group in the thieno[3,4-c]pyrazole core. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo substitution reactions, particularly at the ethoxybenzamide moiety. Common reagents include halogenating agents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

    Oxidation: Oxidized derivatives of the thieno[3,4-c]pyrazole core

    Reduction: Reduced derivatives with hydroxyl or alkyl groups

    Substitution: Halogenated derivatives of the ethoxybenzamide moiety

Scientific Research Applications

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

  • Biology: : The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to study its effects on different biological systems.

  • Medicine: : The compound is explored for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways involved in various diseases.

  • Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins involved in various biological processes. This interaction can lead to the modulation of these targets’ activities.

  • Pathways Involved: : The compound may affect specific signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide can be compared with other similar compounds, such as:

  • N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide: : This compound has a similar thieno[3,4-c]pyrazole core but differs in the substituents attached to the core.

  • N-tert-Butyl-2-thiophenesulfonamide: : This compound has a thiophene core with a tert-butyl group but lacks the pyrazole and ethoxybenzamide moieties.

  • N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide: : This compound has a different core structure but shares the benzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-5-24-15-9-7-6-8-12(15)17(22)19-16-13-10-25(23)11-14(13)20-21(16)18(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKWRMJBVHCJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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